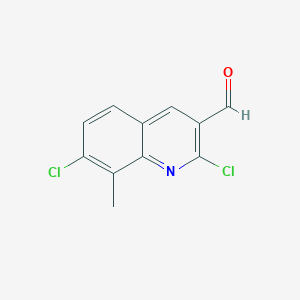

2,3-ジメトキシ-5-(トリフルオロメチル)ピリジン

概要

説明

2,3-Dimethoxy-5-(trifluoromethyl)pyridine is a pyridine derivative that is part of a broader class of compounds known for their diverse applications in industrial, biological, and medicinal fields. Pyridine derivatives containing trifluoromethyl groups are particularly interesting due to their unique electronic properties and stability, making them valuable in various chemical syntheses, including the production of pesticides and pharmaceuticals .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for their reactivity and properties. X-ray crystallography and quantum chemistry studies have been used to determine the lowest-energy conformations of (trifluoromethoxy)pyridines and related cations . These studies provide insights into the electronic distribution and potential reactive sites of the molecules, which are essential for understanding their behavior in chemical reactions.

Chemical Reactions Analysis

Pyridine derivatives participate in a variety of chemical reactions. For example, 2-(trifluoromethylsulfonyloxy)pyridine has been used as a reagent for ketone synthesis from carboxylic acids and aromatic hydrocarbons, showcasing its utility in intermolecular dehydration reactions . Additionally, bis(imino)pyridine ligands with trifluoromethyl substituents have been shown to significantly enhance the performance of cobalt and iron catalysts in olefin oligomerization/polymerization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-dimethoxy-5-(trifluoromethyl)pyridine and related compounds are influenced by the presence of the trifluoromethyl group. This group imparts unique electronic characteristics, such as high electronegativity and lipophilicity, which can affect the compound's reactivity, boiling point, solubility, and overall stability. The ADME properties of these compounds are also of interest, particularly for their potential medicinal applications .

科学的研究の応用

農薬

誘導体2,3-ジクロロ-5-(トリフルオロメチル)ピリジンは、いくつかの農薬の製造に使用されています。 構造的類似性から、2,3-ジメトキシ-5-(トリフルオロメチル)ピリジンは、農薬の合成において同様の役割を果たす可能性があります .

合成ビルディングブロック

トリフルオロメチルピリジンは、トリフルオロメチル含有ビルディングブロックとして、シクロ縮合反応に使用されます。 これは、2,3-ジメトキシ-5-(トリフルオロメチル)ピリジンが、複雑な有機合成プロセスにおいて、トリフルオロメチル基を新規化合物に導入するために使用できることを示唆しています .

分析化学

2,3-ジメトキシ-5-(トリフルオロメチル)ピリジンのような製品は、クロマトグラフィーや質量分析における方法開発や校正のために、分析化学でよく使用されます .

ライフサイエンス研究

ライフサイエンス研究では、2,3-ジメトキシ-5-(トリフルオロメチル)ピリジンなどの化合物は、試薬キットの一部として、または個々の研究用化学物質として、細胞生物学、生化学、分子生物学の研究に使用されます .

先端バッテリーサイエンス

2,3-ジメトキシ-5-(トリフルオロメチル)ピリジンの化学的性質は、特に電解質やその他の成分の開発において、先端バッテリーサイエンスやテクノロジーの研究に適している可能性があります .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2,3-dimethoxy-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2/c1-13-6-3-5(8(9,10)11)4-12-7(6)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGZKUUOTWBKZIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[4.5]decan-8-one](/img/structure/B1340582.png)